molecular formula C24H20N2O4 B3916483 methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate

methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate

Cat. No. B3916483
M. Wt: 400.4 g/mol
InChI Key: QTQBTXQRYDWWJF-LTGZKZEYSA-N
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Description

Methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate, also known as BAPMA, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a member of the benzoylphenylurea family and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is not fully understood. However, it is believed that methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation, pain, and fever.
Biochemical and physiological effects:
methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of animals with induced inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is its high solubility in organic solvents, which makes it easy to handle in laboratory experiments. However, one limitation of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is its low water solubility, which may limit its potential applications in aqueous systems.

Future Directions

There are several potential future directions for the research on methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate. One direction is the development of novel analogs of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate with improved pharmacological properties. Another direction is the investigation of the potential applications of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate and its potential side effects.
In conclusion, methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate is a compound that has shown promising results in various scientific research studies. Its potential applications in the field of medicinal chemistry make it a compound of interest for further investigation.

Scientific Research Applications

Methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever.

properties

IUPAC Name

methyl 4-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-24(29)19-12-14-20(15-13-19)25-23(28)21(16-17-8-4-2-5-9-17)26-22(27)18-10-6-3-7-11-18/h2-16H,1H3,(H,25,28)(H,26,27)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQBTXQRYDWWJF-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate
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methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate
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methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate
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methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate
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methyl 4-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate

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